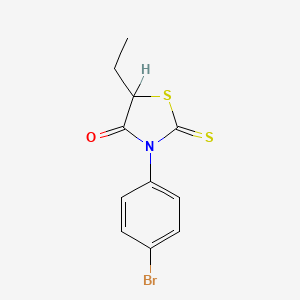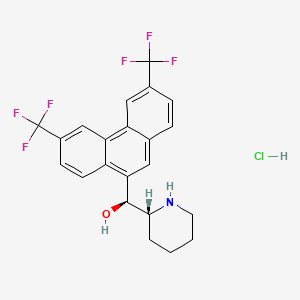
3,6-Bis(trifluoromethyl)-alpha-(2-piperidyl)-9-phenanthrenemethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride is a compound known for its significant therapeutic potential, particularly in the field of antimalarial drugs. It belongs to the quassinoid class of drugs and is characterized by a high therapeutic index and low toxicity profile . This compound inhibits the growth of malaria parasites, making it a valuable asset in the fight against malaria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride typically involves multiple steps, including the formation of the phenanthrene core, introduction of trifluoromethyl groups, and subsequent attachment of the piperidin-2-ylmethanol moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The process might include steps such as crystallization, filtration, and purification to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
[3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Primarily researched for its antimalarial properties, but also explored for other therapeutic uses.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of [3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride involves the inhibition of key enzymes and pathways in malaria parasites. It targets specific molecular pathways that are essential for the survival and replication of the parasites, thereby preventing their growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Piperidinemethanol, a-[3,6-bis(trifluoromethyl)-9-phenanthrenyl]-
- 9-Phenanthrenemethanol, a-[2-(dibutylamino)ethyl]-3,6-bis(trifluoromethyl)-, hydrochloride
Uniqueness
Compared to similar compounds, [3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride stands out due to its high therapeutic index and low toxicity profile. Its unique structure allows for effective inhibition of malaria parasites, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
35318-40-2 |
|---|---|
Molecular Formula |
C22H20ClF6NO |
Molecular Weight |
463.8 g/mol |
IUPAC Name |
(S)-[3,6-bis(trifluoromethyl)phenanthren-9-yl]-[(2R)-piperidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C22H19F6NO.ClH/c23-21(24,25)13-5-4-12-9-18(20(30)19-3-1-2-8-29-19)15-7-6-14(22(26,27)28)11-17(15)16(12)10-13;/h4-7,9-11,19-20,29-30H,1-3,8H2;1H/t19-,20+;/m1./s1 |
InChI Key |
HKAMJBJQZVUJFZ-FDOHDBATSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)[C@H](C2=C3C=CC(=CC3=C4C=C(C=CC4=C2)C(F)(F)F)C(F)(F)F)O.Cl |
Canonical SMILES |
C1CCNC(C1)C(C2=C3C=CC(=CC3=C4C=C(C=CC4=C2)C(F)(F)F)C(F)(F)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


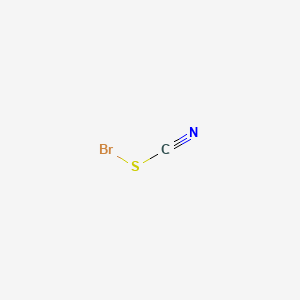
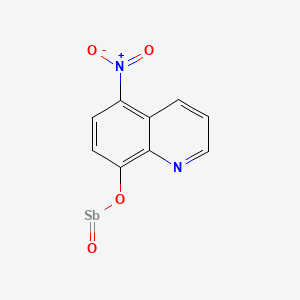

![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)

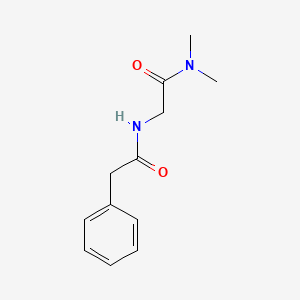
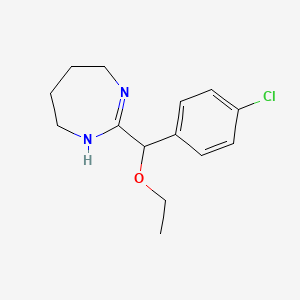
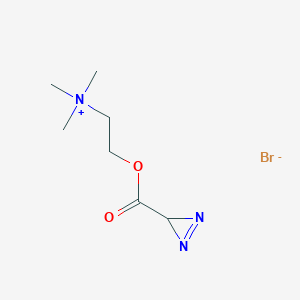
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
![3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile](/img/structure/B14695483.png)
![[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14695484.png)
